molecular formula C11H8F2O2 B14289288 4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- CAS No. 119372-71-3

4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl-

Cat. No.: B14289288
CAS No.: 119372-71-3
M. Wt: 210.18 g/mol
InChI Key: SWCZAVSLGLXHBH-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- is a heterocyclic organic compound that belongs to the pyranone family. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms. The compound also features two fluorine atoms and a phenyl group attached to the pyran ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- can be achieved through several methods. One common approach involves the hetero-Diels-Alder reaction, where a diene reacts with an aldehyde in the presence of a catalyst. For instance, a BINOLate-zinc complex can be used as an efficient catalyst for the enantioselective hetero-Diels-Alder reaction, yielding the desired pyranone compound with high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of metal-free catalysts, such as p-toluenesulfonic acid, can provide a more environmentally friendly approach to the synthesis .

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms and phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- is unique due to the presence of the difluoro and phenyl substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Properties

CAS No.

119372-71-3

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

3,3-difluoro-2-phenyl-2H-pyran-4-one

InChI

InChI=1S/C11H8F2O2/c12-11(13)9(14)6-7-15-10(11)8-4-2-1-3-5-8/h1-7,10H

InChI Key

SWCZAVSLGLXHBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C=CO2)(F)F

Origin of Product

United States

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